

BODIPY FL-EDA: A Comprehensive Technical Guide for Molecular Biology Applications

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Compound of Interest

Compound Name: *Bodipy FL-eda*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a versatile and widely utilized fluorescent probe in molecular biology. Belonging to the BODIPY class of dyes, it is renowned for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.[1] Its primary utility lies in its amine-reactive nature, allowing for the covalent labeling of various biomolecules. This guide provides an in-depth overview of the applications, quantitative properties, and detailed experimental protocols involving **BODIPY FL-EDA**.

Core Applications in Molecular Biology

The principal application of **BODIPY FL-EDA** is the fluorescent labeling and subsequent quantification of nucleotides, particularly adenosine triphosphate (ATP).[2] This is achieved through a carbodiimide-mediated reaction that couples the ethylenediamine group of **BODIPY FL-EDA** to the phosphate groups of nucleotides. The resulting fluorescently labeled nucleotides can be separated and quantified with high sensitivity using techniques such as Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).[2][3]

Beyond nucleotide analysis, **BODIPY FL-EDA** is also employed in:

- Lipid and Membrane Studies: Its lipophilic nature makes it suitable for labeling lipids and studying lipid metabolism and localization within cells.[4][5]
- Kinase Assays: BODIPY FL-labeled ATP analogues are used in fluorescence polarization (FP)-based assays to screen for kinase inhibitors.[6]
- Protein Labeling: The amine group of **BODIPY FL-EDA** can be conjugated to carboxyl groups on proteins, enabling their fluorescent detection and analysis.
- High-Throughput Screening (HTS): Its robust fluorescence properties make it a valuable tool in various HTS applications for drug discovery.[7][8]

Quantitative Data Summary

The photophysical properties of **BODIPY FL-EDA** are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~503 nm	[2]
Emission Maximum (λ_{em})	~512 nm	[2]
Molar Extinction Coefficient (ϵ)	>80,000 $\text{cm}^{-1}\text{M}^{-1}$	[9]
Fluorescence Quantum Yield (Φ)	Approaching 1.0	[9]

Key Experimental Protocols

Labeling of ATP with **BODIPY FL-EDA**

This protocol describes the derivatization of ATP with **BODIPY FL-EDA** for subsequent analysis by CE-LIF.

Materials:

- **BODIPY FL-EDA**
- Dimethyl sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- HEPES buffer (50 mM, pH 7.5)
- ATP standard solutions
- Cell or tissue lysates
- Microcentrifuge tubes
- Incubator

Procedure:

- Preparation of **BODIPY FL-EDA** Stock Solution: Dissolve 8.15 mg of **BODIPY FL-EDA** in 1 mL of DMSO to prepare a 22 mmol/L stock solution. Aliquot and store at -20°C or -80°C, protected from light.[2]
- Sample Derivatization:
 - In a microcentrifuge tube, mix 10 µL of the sample (cell lysate or ATP standard) with 40 µL of 1.4 mol/L EDC (freshly dissolved in 50 mmol/L HEPES, pH 7.5).[2]
 - Add 5 µL of the 22 mmol/L **BODIPY FL-EDA** stock solution.[2]
 - Incubate the mixture in the dark at 25°C for 24 hours.[2]
- Sample Preparation for CE-LIF: Dilute the derivatized sample 40-fold with deionized water before injection into the CE instrument.[2]

Quantification of Labeled ATP by CE-LIF

Instrumentation and Parameters:

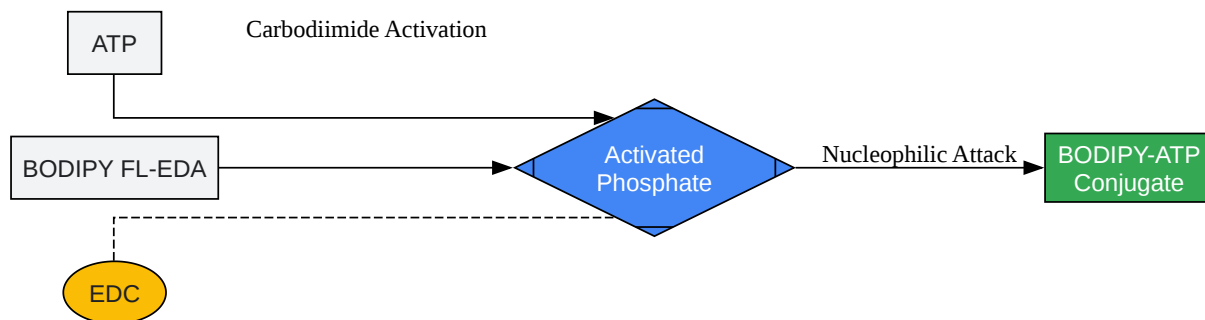
- Capillary Electrophoresis system with a Laser-Induced Fluorescence detector.

- Uncoated fused-silica capillary (e.g., 75 μm I.D., 50 cm effective length).[3]
- Laser excitation source (e.g., 488 nm Argon ion laser).
- Emission filter appropriate for BODIPY FL (e.g., 520 nm).
- Running Buffer: 10 mmol/L tribasic sodium phosphate, pH 11.5.[3]
- Separation Voltage: 22 kV.[3]

Procedure:

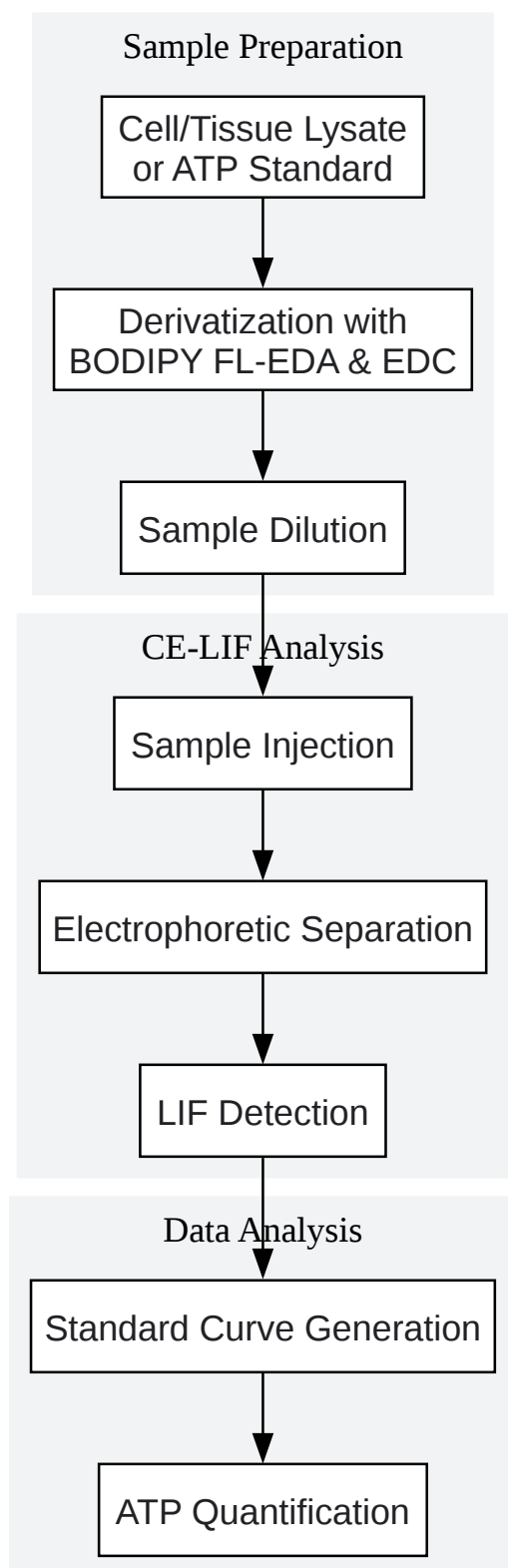
- **Capillary Conditioning:** Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and running buffer (30 min). Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).[1][10][11][12]
- **Sample Injection:** Inject the diluted, derivatized sample using a pressure of 0.5 psi for 5-10 seconds.
- **Electrophoretic Separation:** Apply the separation voltage (22 kV) and record the electropherogram. The BODIPY-ATP conjugate will migrate based on its charge-to-mass ratio.
- **Data Analysis:**
 - Generate a standard curve by running a series of known concentrations of derivatized ATP standards.
 - Plot the peak area of the BODIPY-ATP conjugate against the ATP concentration.
 - Determine the concentration of ATP in the unknown samples by interpolating their peak areas from the standard curve.[2]

Visualizations



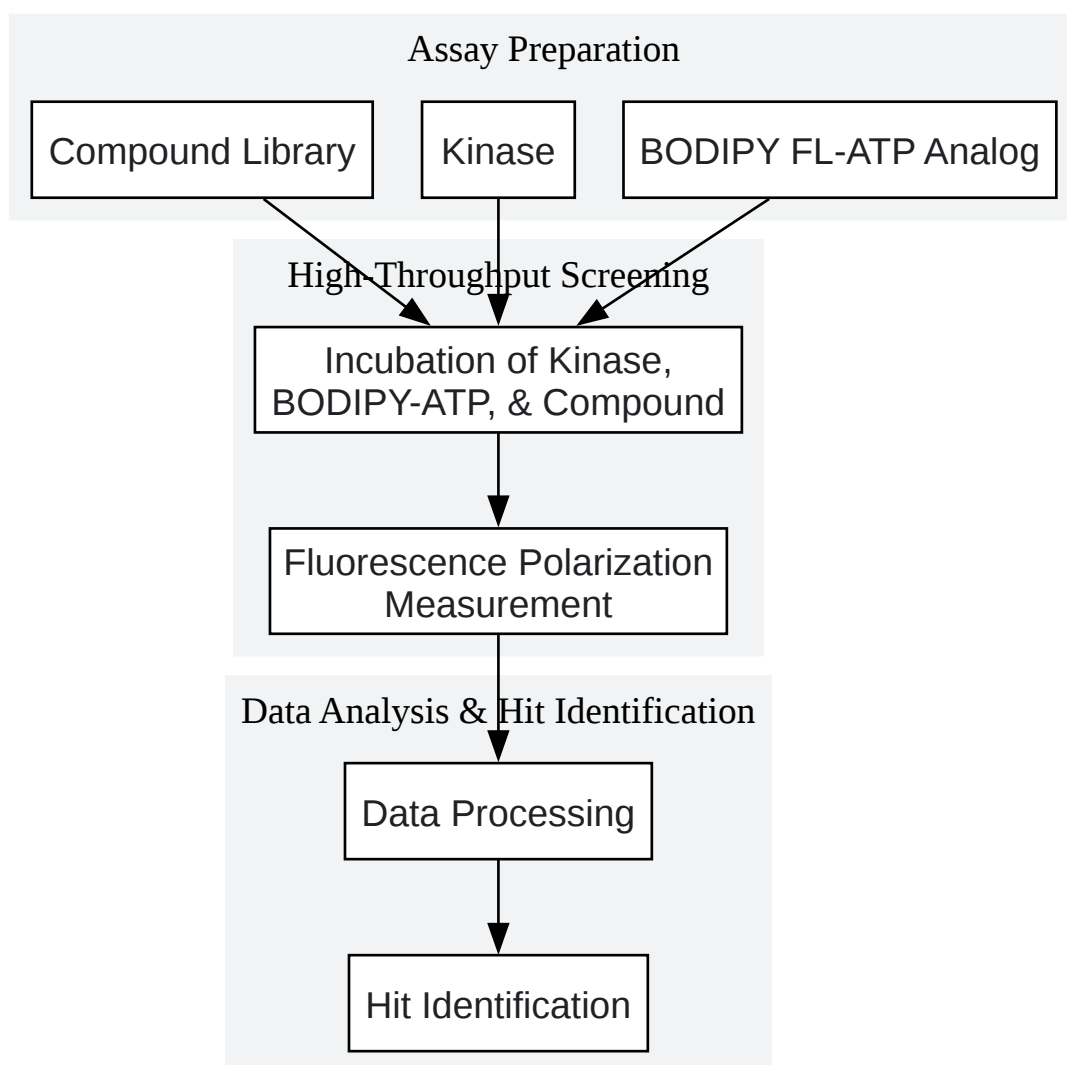
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Figure 1: Reaction scheme for the labeling of ATP with **BODIPY FL-EDA**.



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Figure 2: Experimental workflow for ATP quantification using **BODIPY FL-EDA** and CE-LIF.



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Figure 3: Workflow for a high-throughput kinase inhibitor screen using a BODIPY FL-ATP analog.

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